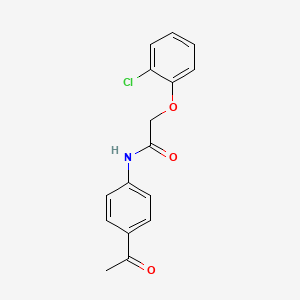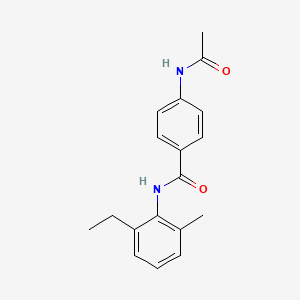![molecular formula C14H17NO2S B5709940 5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one is a synthetic compound that has been extensively researched for its potential applications in biological and chemical fields. This compound is commonly referred to as EIMBC, and it is a member of the benzothiophene family of compounds. EIMBC has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activity, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of EIMBC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation. EIMBC has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, EIMBC has also been found to exhibit a range of other biochemical and physiological effects. These include anti-cancer activity, anti-viral activity, and the ability to inhibit the growth of certain bacteria and fungi. EIMBC has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EIMBC in lab experiments is its potent activity against a range of biological targets. This makes it a useful tool for studying the mechanisms of inflammation, cancer, and viral infections. However, one of the limitations of using EIMBC is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regards to EIMBC. One potential avenue of research is the development of new drugs based on the structure of EIMBC. Another area of research could be the investigation of the potential use of EIMBC as a treatment for viral infections. Finally, further studies could be conducted to better understand the mechanism of action of EIMBC and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of EIMBC is a complex process that involves several steps. One of the most common methods for synthesizing EIMBC is through the reaction of 5-ethoxy-2-mercaptobenzothiazole with isopropylamine. The resulting product is then treated with formaldehyde to yield EIMBC. Other methods for synthesizing EIMBC have also been reported in the literature, including the use of different starting materials and alternative reaction conditions.
Wissenschaftliche Forschungsanwendungen
EIMBC has been extensively studied for its potential applications in a range of scientific fields. One of the most promising areas of research is in the field of anti-inflammatory drugs. EIMBC has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-ethoxy-2-(propan-2-yliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-10-5-6-12-11(7-10)14(16)13(18-12)8-15-9(2)3/h5-9,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDPWPQCUQXNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-(propan-2-yliminomethyl)-1-benzothiophen-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)
![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)





![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)